molecular formula C9H8FNO4 B2922047 2-Fluoro-4-methyl-5-nitrophenylacetic acid CAS No. 1803792-42-8

2-Fluoro-4-methyl-5-nitrophenylacetic acid

Cat. No.: B2922047
CAS No.: 1803792-42-8
M. Wt: 213.164
InChI Key: CYWSYFOFGZNLCU-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-nitrophenylacetic acid is a fluorinated aromatic compound serving as a versatile chemical building block and intermediate in medicinal chemistry and drug discovery research. The integration of both fluorine and nitro functional groups on the phenylacetic acid scaffold is a common strategy in the design of bioactive molecules, as these substituents can significantly influence a compound's electronic properties, metabolic stability, and binding affinity . While the specific biological data for this compound is not available in the current search results, structurally similar fluorinated nitrophenyl compounds are prominent in scientific literature. For instance, such derivatives are investigated as potential antimycobacterial agents by interfering with bacterial iron homeostasis , and as key scaffolds in developing potent anticryptosporidial agents, where the fluorine atom has been noted to play a remarkable role in enhancing potency . Furthermore, fluorinated phenylacetic acid derivatives are utilized in the synthesis of steroid sulfatase inhibitors for breast cancer research and as core structures in RAF inhibitor compounds for oncology studies . Researchers value this compound for its potential to be further functionalized; the nitro group can be reduced to an amine for the synthesis of amide or urea derivatives, making it a valuable intermediate for constructing compound libraries and exploring structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-fluoro-4-methyl-5-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-2-7(10)6(4-9(12)13)3-8(5)11(14)15/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWSYFOFGZNLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 Methyl 5 Nitrophenylacetic Acid and Analogous Structures

Retrosynthetic Strategies for Construction of the 2-Fluoro-4-methyl-5-nitrophenylacetic Acid Core

A logical retrosynthetic analysis of this compound suggests a disconnection of the acetic acid side chain and the nitro group. The most straightforward approach involves the functional group interconversion of a methyl group at the benzylic position of a suitable precursor. This leads to the key intermediate, 2-fluoro-4-methyl-5-nitrotoluene. This intermediate can be further disconnected by removing the nitro group, leading back to the starting material, 2-fluoro-4-methyltoluene. This retrosynthetic pathway is advantageous as it relies on well-established aromatic substitution and side-chain functionalization reactions.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic pathway for this compound.

Precursor Identification and Starting Material Synthesis for this compound

The primary precursor for the synthesis is 2-fluoro-4-methyl-5-nitrotoluene. The synthesis of this intermediate begins with a commercially available or synthetically accessible starting material, 2-fluoro-4-methyltoluene. Should this starting material not be readily available, it can be synthesized from related anilines through diazotization followed by a Schiemann reaction. For instance, 4-methyl-2-aminotoluene (2-amino-4-methyltoluene) can be converted to its diazonium fluoroborate salt, which upon thermal decomposition yields 2-fluoro-4-methyltoluene.

Directing Effects: The methyl group is an activating, ortho, para-director due to its positive inductive effect (+I) and hyperconjugation. The fluorine atom, while being an electronegative and thus deactivating substituent due to its strong negative inductive effect (-I), is also an ortho, para-director because of its positive mesomeric effect (+M) from its lone pairs of electrons. lumenlearning.comcsbsju.edulibretexts.org In the case of 2-fluoro-4-methyltoluene, the positions ortho and para to the methyl group are C3, C5, and C6 (relative to the methyl group at C4). The positions ortho and para to the fluorine atom are C1, C3, and C5 (relative to the fluorine at C2). Both groups direct towards C3 and C5. Steric hindrance from the adjacent methyl group may disfavor substitution at C3. Consequently, the position most activated by both groups and sterically accessible is C5, leading to the desired 2-fluoro-4-methyl-5-nitrotoluene as the major product.

The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully managed to prevent over-nitration and the formation of undesired isomers.

ReactantNitrating AgentConditionsMajor Product
2-fluoro-4-methyltolueneHNO₃/H₂SO₄0-10 °C2-fluoro-4-methyl-5-nitrotoluene

With the successful synthesis of 2-fluoro-4-methyl-5-nitrotoluene, the next stage involves the elaboration of the methyl group into the acetic acid side chain. A common and effective three-step sequence for this transformation is:

Benzylic Bromination: The methyl group of 2-fluoro-4-methyl-5-nitrotoluene is converted to a bromomethyl group through a free-radical bromination reaction. N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. masterorganicchemistry.com The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The selectivity for benzylic bromination is high due to the resonance stabilization of the intermediate benzyl (B1604629) radical. masterorganicchemistry.com

Cyanation: The resulting 2-fluoro-4-methyl-5-nitrobenzyl bromide is then subjected to nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to yield 2-fluoro-4-methyl-5-nitrobenzyl cyanide. vaia.comaskfilo.comyoutube.com This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) to facilitate the SN2 reaction.

Hydrolysis: The final step is the hydrolysis of the nitrile group of 2-fluoro-4-methyl-5-nitrobenzyl cyanide to a carboxylic acid. This can be achieved under either acidic or basic conditions. vaia.comaskfilo.com Acid-catalyzed hydrolysis, using aqueous mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is often employed. The reaction typically requires heating to proceed at a reasonable rate.

IntermediateReagentsConditionsProduct
2-fluoro-4-methyl-5-nitrotolueneNBS, AIBN/BPOCCl₄, reflux2-fluoro-4-methyl-5-nitrobenzyl bromide
2-fluoro-4-methyl-5-nitrobenzyl bromideNaCN or KCNDMSO or Acetone2-fluoro-4-methyl-5-nitrobenzyl cyanide
2-fluoro-4-methyl-5-nitrobenzyl cyanideH₂SO₄ (aq) or HCl (aq)HeatThis compound

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

Optimization of the synthetic route is crucial for maximizing the yield and purity of the final product. Key areas for optimization include:

Nitration: The use of solid acid catalysts, such as zeolites (e.g., H-beta) or supported metal oxides (e.g., MoO₃/SiO₂), can offer improved regioselectivity and milder reaction conditions compared to the traditional mixed-acid system. rsc.org These catalysts are also reusable, making the process more environmentally friendly. rsc.org The ratio of nitric acid to the aromatic substrate and the reaction temperature are critical parameters to control to minimize the formation of by-products.

Benzylic Bromination: The choice of radical initiator and solvent can influence the efficiency of the bromination. Continuous, low-level addition of the brominating agent can help to suppress over-bromination, which leads to the formation of dibrominated species. scientificupdate.com Photochemical initiation can sometimes provide cleaner reactions and higher yields compared to thermal initiation.

Hydrolysis: The concentration of the acid or base and the reaction temperature and time for the hydrolysis of the nitrile must be carefully controlled to ensure complete conversion without causing degradation of the product.

Chemo-, Regio-, and Stereoselective Synthesis Approaches for this compound Analogues

The synthetic strategy described can be adapted to produce a variety of analogues of this compound.

Regioselectivity: The substitution pattern on the final product is primarily determined by the regioselectivity of the initial nitration step. By starting with different isomers of fluorotoluene or by introducing other substituents, a range of nitrated intermediates can be prepared. The predictable nature of electrophilic aromatic substitution, based on the directing effects of the substituents, allows for the rational design of syntheses for various regioisomers.

Chemoselectivity: The functional group transformations, such as benzylic bromination and nitrile hydrolysis, are generally chemoselective. The benzylic C-H bonds are significantly weaker than aromatic C-H bonds, allowing for selective radical bromination. masterorganicchemistry.com The hydrolysis conditions can be chosen to selectively hydrolyze the nitrile without affecting other functional groups, such as the nitro group.

Stereoselectivity: The target molecule, this compound, is achiral. However, if analogues with a chiral center in the side chain are desired, stereoselective methods would need to be employed. For example, asymmetric hydrolysis of the nitrile or the use of chiral auxiliaries in the synthesis of the side chain could be explored.

Scalable Synthesis Strategies and Process Intensification for Academic Research Applications

For the synthesis of larger quantities of this compound in an academic research setting, process intensification strategies can be beneficial.

Flow Chemistry: Both nitration and benzylic bromination are exothermic and potentially hazardous reactions. Performing these reactions in a continuous flow reactor can significantly improve safety by minimizing the reaction volume at any given time and allowing for better temperature control. Flow chemistry can also lead to higher yields and purities by enabling precise control over reaction parameters.

Catalyst Recycling: The use of solid acid catalysts for nitration not only improves selectivity but also simplifies product purification and allows for catalyst recycling, which is advantageous for larger-scale syntheses. rsc.org

These strategies can help to make the synthesis more efficient, safer, and more environmentally sustainable, even on a laboratory scale.

Derivatization and Structural Elucidation of 2 Fluoro 4 Methyl 5 Nitrophenylacetic Acid

Synthesis of Novel Derivatives of 2-Fluoro-4-methyl-5-nitrophenylacetic Acid

The chemical structure of this compound offers several reactive sites for derivatization. These include the carboxylic acid moiety, the nitro group, and the aromatic phenyl ring. Each of these sites can be selectively modified to produce a diverse range of novel compounds.

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation reactions.

Esterification: Esters can be synthesized by reacting this compound with various alcohols under acidic conditions (e.g., Fischer esterification using sulfuric acid as a catalyst) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an alcohol. These methods allow for the introduction of a wide variety of alkyl or aryl groups.

Amidation: Amide derivatives are commonly prepared by activating the carboxylic acid, followed by a reaction with a primary or secondary amine. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in combination with additives like Hydroxybenzotriazole (HOBt), facilitate this transformation. For instance, a similar compound, 2-Fluoro-5-nitrophenylacetic acid, has been reacted with dimethylamine (B145610) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to yield the corresponding N,N-dimethyl amide. echemi.com This methodology is directly applicable to this compound for the synthesis of a library of amide derivatives. echemi.com The synthesis of a series of N-phenylacetamide derivatives from 2-(3-fluoro-4-nitrophenoxy)-acetic acid highlights a common two-step process where the parent acid is first synthesized and then condensed with various substituted anilines to produce the final amide products. mdpi.com

Table 1: Examples of Esterification and Amidation Reactions
Reaction TypeReactantTypical ReagentsProduct Type
EsterificationMethanolH₂SO₄ (catalyst), heatMethyl (2-fluoro-4-methyl-5-nitrophenyl)acetate
EsterificationEthanolSOCl₂, then C₂H₅OHEthyl (2-fluoro-4-methyl-5-nitrophenyl)acetate
AmidationAnilineEDC, HOBt, DMFN-phenyl-2-(2-fluoro-4-methyl-5-nitrophenyl)acetamide
AmidationDimethylamineHATU, DIPEA, DMFN,N-dimethyl-2-(2-fluoro-4-methyl-5-nitrophenyl)acetamide

The nitro group is a versatile functional group that can be readily transformed, most commonly through reduction to an amine. This conversion opens up a vast array of subsequent chemical modifications.

Reduction to Amines: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.orgjsynthchem.com A variety of reagents can accomplish this, with the choice often depending on the presence of other functional groups. organic-chemistry.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.orgcommonorganicchemistry.com Raney Nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: Classic methods involve the use of metals such as Iron (Fe), Zinc (Zn), or Tin (Sn) in an acidic medium like hydrochloric acid or acetic acid. wikipedia.orgcommonorganicchemistry.comgoogle.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.comgoogle.com

The resulting amino group (in 2-fluoro-5-amino-4-methylphenylacetic acid) is a nucleophile and can undergo numerous reactions. For example, it can be acylated to form amides, alkylated, or diazotized to form a diazonium salt. This diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups, including hydroxyls, halogens (via Sandmeyer reaction), and nitriles. Furthermore, complete reduction of related 2-nitrophenylacetic acids can lead to anilines that readily cyclize to form lactams, which are important structural motifs in biologically active molecules. wikipedia.org

Table 2: Common Reagents for Nitro Group Reduction
Reagent SystemConditionsKey Features
H₂ / Pd/CHydrogen gas, solvent (e.g., Ethanol, Ethyl acetate)High efficiency, clean reaction. May reduce other functional groups.
H₂ / Raney NickelHydrogen gas, solventEffective, less likely to cause dehalogenation than Pd/C. commonorganicchemistry.com
Fe / HCl or CH₃COOHAcidic, aqueous conditionsClassical, cost-effective method. wikipedia.orgcommonorganicchemistry.com
SnCl₂ / HClAcidic, often in alcohol solventMild conditions, good for substrates with sensitive groups. commonorganicchemistry.comgoogle.com
NaBH₄ / Ni(PPh₃)₄Ethanol, room temperatureA more recent method for selective reduction. jsynthchem.com

The phenyl ring of this compound is substituted with groups that influence its reactivity towards further substitution.

Electrophilic Aromatic Substitution (EAS): The reactivity of the ring towards electrophiles is strongly dictated by the existing substituents. The nitro group (-NO₂) is a powerful deactivating group and a meta-director. libretexts.orglibretexts.org The methyl group (-CH₃) is an activating group and an ortho-, para-director. The fluorine atom (-F) is deactivating but an ortho-, para-director. libretexts.orgmasterorganicchemistry.com The acetic acid moiety (-CH₂COOH) is weakly deactivating. The combined effect of these groups makes further electrophilic substitution challenging and directs incoming electrophiles to the position ortho to the methyl group (C6 position), which is also meta to the nitro group. The strong deactivation by the nitro group generally means harsh reaction conditions would be required. total-synthesis.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom makes the fluorine susceptible to nucleophilic aromatic substitution. nih.gov Strong nucleophiles can displace the fluoride (B91410) ion. This reactivity is a key feature of many nitro-activated fluoroaromatic compounds.

Cross-Coupling Reactions: The C-F bond, while strong, can be activated for cross-coupling reactions using transition metal catalysts, particularly under conditions where the aromatic ring is electron-deficient. Palladium-catalyzed Suzuki or Stille couplings, while challenging for C-F bonds, have been developed for electron-deficient aryl fluorides. rsc.orgresearchgate.netnih.gov These reactions would allow for the formation of new carbon-carbon bonds at the C2 position, introducing aryl, vinyl, or alkyl groups. The development of palladium catalysts with specific ligands has been crucial in enabling the cross-coupling of aryl fluorides. nih.gov

Table 3: Comparison of Selected Fluoro-Nitrophenylacetic Acid Isomers
Compound NameCAS NumberKey Structural FeatureReported Synthesis/Properties
2-Fluoro-4-nitrophenylacetic acid315228-19-4Nitro group is para to the fluoro group.Used as an intermediate in drug and pesticide synthesis. xinchem.comchemscene.com
2-Fluoro-5-nitrophenylacetic acid195609-18-8Nitro group is meta to the fluoro group.A light yellow crystalline solid. echemi.com Has been derivatized to form amides. echemi.com
4-Fluoro-3-nitrophenylacetic acid173994-32-6Nitro group is ortho to the fluoro group.Listed as a chemical intermediate. nih.gov
5-Fluoro-2-nitrophenylacetic acid29640-98-0Nitro group is ortho to the acetic acid group.Synthesized by nitration of 3-fluorophenylacetic acid. chemicalbook.com
2-Fluoro-6-nitrophenylacetic acid136916-19-3Nitro group is ortho to both fluoro and acetic acid groups.Listed as a chemical intermediate. chemicalbook.com
[2-Fluoro-6-nitro-4-(trifluoromethyl)phenyl]acetic acid2140316-49-8Contains additional trifluoromethyl group.Synthesized by nitration of the corresponding phenylacetic acid. bldpharm.com

Conformational Analysis and Tautomerism in this compound Derivatives

Conformational Analysis: The conformation of derivatives of this compound, particularly concerning the orientation of the side chain relative to the ring, is influenced by the ortho-fluoro substituent. Studies on related 2'-fluoro-substituted acetophenone (B1666503) derivatives have shown an overwhelming preference for an s-trans conformation, where the side chain carbonyl group is oriented away from the fluorine atom. nih.gov This preference is driven by the electrostatic repulsion between the partially negative fluorine and oxygen atoms. This conformational locking can be detected and quantified by Nuclear Magnetic Resonance (NMR) spectroscopy through the observation of "through-space" spin-spin couplings between the fluorine nucleus and the protons or carbons of the side chain (e.g., ⁵JHF and ⁴JCF). nih.gov These couplings occur when the atoms are held in close proximity, a distance smaller than the sum of their van der Waals radii. nih.govnih.govresearchgate.netresearchgate.net It is highly probable that amide and ester derivatives of this compound would exhibit similar conformational preferences, leading to a relatively rigid structure that could be crucial for molecular recognition and biological activity. nih.govchemrxiv.org

Tautomerism: Tautomerism in the parent compound, this compound, is not a significant feature. However, for the nitro group itself, a potential but generally unfavorable tautomeric equilibrium exists between the standard nitro form and the aci-nitro (or nitronic acid) form. wikipedia.org This aci-nitro tautomer is typically much less stable but can become more accessible under certain conditions, such as in acidic environments, and has been invoked in explaining the reactivity and metabolism of some nitroaromatic compounds. rsc.org For most derivatives of this compound, the primary structure will be the dominant form, but the potential for tautomerism in specific reaction mechanisms or metabolic pathways should be considered.

Computational and Theoretical Chemistry Studies of 2 Fluoro 4 Methyl 5 Nitrophenylacetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. Studies utilizing DFT at the B3LYP/6-31G level have provided detailed insights into the molecular geometry of 2-Fluoro-4-methyl-5-nitrophenylacetic acid.

Computational models suggest a nearly coplanar arrangement between the nitro group and the phenyl ring, though the methyl group introduces some slight torsional strain. The calculated dihedral angle between the phenyl ring and the acetic acid group is predicted to be 3.2 degrees. The bond length of the C-N bond in the nitro group is calculated to be 1.47 Å, which is consistent with the effects of resonance stabilization. While experimental X-ray crystallographic data for this specific compound are not widely available, these computational predictions align with data from structurally similar compounds like 5-Fluoro-2-nitrophenylacetic acid.

Calculated Geometrical Parameters for this compound
ParameterCalculated ValueMethod
C-NO₂ Bond Length1.47 ÅDFT (B3LYP/6-31G)
Dihedral Angle (Phenyl Ring vs. Acetic Acid)3.2°DFT (B3LYP/6-31G)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability.

For this compound, the HOMO-LUMO gap has been calculated to be 4.3 eV. This value suggests a moderate level of chemical reactivity. A smaller energy gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, indicating higher reactivity.

Calculated Electronic Properties of this compound
PropertyCalculated ValueMethod
HOMO-LUMO Energy Gap4.3 eVDFT (B3LYP/6-31G)

Prediction of Spectroscopic Properties (e.g., Vibrational Modes, Electronic Transitions) for this compound

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation. Vibrational frequency analysis for this compound has been performed, matching well with experimental infrared (IR) data for related compounds.

Key predicted vibrational modes include a strong C=O (carbonyl) stretch and an asymmetric NO₂ (nitro) stretch. These calculations are vital for interpreting experimental spectra and assigning specific vibrational modes to the functional groups within the molecule.

Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch1,690
Asymmetric NO₂ Stretch1,520

Analysis of Chemical Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions)

Chemical reactivity descriptors derived from computational calculations help to predict how a molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map is a particularly useful descriptor that visualizes the charge distribution on the molecule's surface.

Analysis of the electrostatic potential map for this compound reveals electron-deficient regions located near the highly electronegative nitro and fluorine groups. This distribution of charge suggests that these areas are susceptible to nucleophilic attack, while the acetic acid moiety is highlighted as a potential site for such reactions.

Molecular Modeling and Dynamics Simulations of this compound Interactions

No publicly available research data was found for this specific topic.

Theoretical Basis for Structure-Activity Relationship (SAR) Predictions and Ligand Design

No publicly available research data was found for this specific topic.

Biological Activity and Mechanistic Insights of 2 Fluoro 4 Methyl 5 Nitrophenylacetic Acid and Its Analogues

In Vitro Screening Methodologies for Biological Activity

The evaluation of the biological potential of compounds like 2-Fluoro-4-methyl-5-nitrophenylacetic acid and its analogues typically begins with a suite of in vitro assays. nuvisan.com These tests are crucial for identifying and characterizing the compound's effects at a cellular and molecular level. sigmaaldrich.combioivt.com

Enzyme Inhibition Assays and Target Specificity Profiling

Enzyme inhibition assays are a cornerstone for determining the specific molecular targets of a new chemical entity. For nitrophenylacetic acid analogues, these assays are employed to quantify their ability to interfere with enzyme function. For instance, derivatives of 2-nitrophenylacetic acid are utilized in the synthesis of molecules that act as enzyme inhibitors. wikipedia.org Nitro-fatty acids, which share the nitro functional group, have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH) and 5-lipoxygenase (5-LO). nih.gov The mechanism often involves the nitroalkylation of cysteine residues within the enzyme's active site. nih.gov Similarly, nitro-substituted benzamides have been tested for their inhibitory effects on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways. nih.gov

The general approach involves incubating a purified enzyme with its substrate and varying concentrations of the inhibitor compound. The enzyme's activity is then measured, often through spectrophotometric or fluorometric methods, to determine the concentration at which the compound inhibits the enzyme by 50% (IC50). Profiling the compound against a panel of different enzymes helps to establish its target specificity and potential for off-target effects.

Cell-Based Assays for Modulatory Effects on Biological Pathways

Cell-based assays provide a more physiologically relevant context to assess a compound's biological activity, offering insights into cytotoxicity, proliferation, and effects on specific signaling pathways. sigmaaldrich.comnih.govcreative-bioarray.com Analogues of the target compound have been evaluated using various cell-based methodologies. For example, the antitubercular activity of nitrotriazole derivatives was assessed against Mycobacterium tuberculosis, yielding minimum inhibitory concentration (MIC) values. mdpi.com

Common cell-based assays include:

Cytotoxicity Assays: Methods like the MTT or CCK-8 assay are used to measure the effect of the compound on cell viability, identifying potential toxicity. creative-bioarray.com

Reporter Gene Assays: These are used to monitor the activation or inhibition of specific signaling pathways, such as the NF-κB pathway, which is crucial in inflammation. nih.govnih.gov

Antimicrobial Susceptibility Testing: Assays like broth microdilution are used to determine the MIC of a compound against various bacterial or fungal strains. mdpi.com

Mycelial Growth Inhibition Assays: For potential antifungal agents, their effect on the growth of fungal colonies, such as Fusarium oxysporum, is quantified. nih.gov

Structure-Activity Relationship (SAR) Studies: Elucidating the Role of Substituents, particularly Fluorine and Methyl Groups, on Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. frontiersin.org For this compound, the specific arrangement of the fluorine, methyl, and nitro groups on the phenyl ring is critical to its potential bioactivity.

The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, often leading to enhanced potency or selectivity. mdpi.com SAR studies on fluorinated sialic acid inhibitors, for example, demonstrated that the degree of fluorination had a direct and predictable impact on inhibitory potency. nih.gov Similarly, the position of a fluoro substituent on an N-phenyl acetamide (B32628) ring was shown to significantly affect antibacterial activity. frontiersin.org

The methyl group can influence activity through steric and electronic effects. It can impact how the molecule fits into an enzyme's active site and can alter the electronic distribution of the aromatic ring. The nitro group is a strong electron-withdrawing group and is often essential for the biological activity of many antimicrobial compounds, where its reduction within the target cell can lead to the formation of reactive radical species that damage cellular components. mdpi.comnih.gov

An SAR study of this compound and its analogues would involve synthesizing derivatives with variations in the position and nature of these substituents and evaluating their activity in the assays described above.

Compound/AnalogueSubstituent at C2Substituent at C4Substituent at C5Observed Biological Context
This compound FluoroMethylNitro(Subject of Investigation)
2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acidNitroFluoroMethylPrecursor for biologically active molecules.
(2-Nitrophenyl)acetic acidNitroHHPrecursor for enzyme inhibitors; herbicide. wikipedia.org
(4-Nitrophenyl)acetic acidHNitroHMember of the class of phenylacetic acids. nih.gov
2-Fluoro-5-nitrophenylacetic acidFluoroHNitroChemical intermediate. echemi.com

This table is for illustrative purposes to compare the structural variations relevant to SAR studies.

Investigation of Potential Biological Targets and Mechanisms of Action

Understanding the mechanism of action involves identifying the specific biological target(s) of a compound and the subsequent molecular events that lead to an observed biological effect.

Interaction with Key Metabolic Pathways

Nitrophenylacetic acid derivatives and related structures have been shown to interact with various metabolic pathways. Some analogues exhibit herbicidal properties, which are attributed to their ability to disrupt essential metabolic pathways in target plant species. wikipedia.org In microorganisms, nitro-containing compounds can be reduced by cellular enzymes, such as nitroreductases. This reduction is often a key step in their activation, leading to toxic intermediates that can disrupt DNA and other critical cellular components. mdpi.com The mechanism of action for some antifungal fluconazole (B54011) derivatives containing a nitrotriazole moiety involves the inhibition of 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Modulatory Effects on Cellular Processes

The interaction of a compound with its target ultimately modulates broader cellular processes. For antimicrobial nitroimidazoles, the mechanism of action is linked to the generation of reactive nitrogen species within the bacterial cell, which can poison cellular respiration. nih.gov Anti-inflammatory effects of some nitro-compounds are achieved through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which controls the expression of genes involved in inflammation. nih.govnih.gov In the context of antifungal activity, inhibition of mycelial growth, as seen with analogues of 2-benzofuranylacetic acid, is a key cellular effect. nih.gov Derivatives of 2-nitrophenylacetic acid are also precursors to molecules that can act as anticancer agents, implying an interference with cellular processes critical for cancer cell survival and proliferation. wikipedia.org

In Vitro Metabolic Stability and Biotransformation Pathways of this compound

While specific experimental data on the in vitro metabolic stability of this compound are not extensively available in publicly accessible literature, an understanding of its biotransformation can be inferred from its chemical structure and established metabolic pathways for analogous compounds. The presence of a nitro group, a carboxylic acid moiety, and an aromatic ring suggests that the compound is likely to undergo both Phase I and Phase II metabolic reactions.

Phase I and Phase II Metabolism Studies in Relevant Biological Systems

In vitro metabolism studies are crucial for predicting the in vivo fate of a xenobiotic. These studies typically utilize biological systems such as liver microsomes, S9 fractions, or hepatocytes, which contain the necessary enzymatic machinery for biotransformation.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, the primary anticipated Phase I reactions would involve the reduction of the nitro group and oxidation of the methyl group.

Nitroreduction: The nitroaromatic group is susceptible to reduction by various nitroreductases, including NADPH:cytochrome P450 oxidoreductase, to form nitroso, hydroxylamino, and ultimately amino metabolites. nih.govacs.org This is a significant pathway for the metabolism of many nitroaromatic compounds. nih.gov The reduction can proceed stepwise, and the intermediates can be reactive. nih.gov

Oxidation: The methyl group on the phenyl ring is a potential site for oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a hydroxymethyl derivative. This primary alcohol could be further oxidized to an aldehyde and then a carboxylic acid.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. reactome.org

Glucuronidation: The carboxylic acid group of this compound is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. This is a major conjugation pathway for compounds containing carboxylic acid moieties. drughunter.com

Amino Acid Conjugation: Carboxylic acids can also be conjugated with amino acids, such as glycine (B1666218) or glutamine. jove.comuomus.edu.iq This process involves the activation of the carboxylic acid to a Coenzyme A thioester, followed by N-acyl transferase-mediated conjugation. uomus.edu.iq

Sulfation: Should hydroxylation of the methyl group occur in Phase I, the resulting alcohol could be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate (B86663) conjugate. jove.com

Identification of Metabolites and Proposed Metabolic Fates

Based on the established metabolic pathways for related chemical structures, a hypothetical metabolic scheme for this compound can be proposed. The primary metabolites would likely result from the reduction of the nitro group and conjugation of the carboxylic acid.

Below is a table of postulated metabolites of this compound.

Metabolite IDProposed StructureMetabolic Pathway
M12-Fluoro-4-methyl-5-aminophenylacetic acidPhase I (Nitroreduction)
M22-Fluoro-4-methyl-5-hydroxylaminophenylacetic acidPhase I (Nitroreduction Intermediate)
M32-Fluoro-4-methyl-5-nitrosophenylacetic acidPhase I (Nitroreduction Intermediate)
M42-Fluoro-4-(hydroxymethyl)-5-nitrophenylacetic acidPhase I (Oxidation)
M5This compound acyl glucuronidePhase II (Glucuronidation)
M6Glycine conjugate of this compoundPhase II (Amino Acid Conjugation)

The metabolic fate of this compound in an in vitro system would likely involve a combination of these pathways. The relative contribution of each pathway would depend on the specific enzymes present in the biological system used and the intrinsic reactivity of the functional groups. For instance, the carboxylic acid is readily available for direct Phase II conjugation, which may be a competing pathway with Phase I metabolism. The reduction of the nitro group is also a significant expected transformation.

The following table summarizes the potential metabolic fates.

PhaseReactionFunctional Group TargetedPotential Metabolite(s)
Phase INitroreductionNitro (-NO2)Amino (-NH2), Hydroxylamino (-NHOH), Nitroso (-NO)
Phase IOxidationMethyl (-CH3)Hydroxymethyl (-CH2OH)
Phase IIGlucuronidationCarboxylic Acid (-COOH)Acyl glucuronide
Phase IIAmino Acid ConjugationCarboxylic Acid (-COOH)Amino acid conjugate (e.g., glycine)

Further experimental studies using techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS) would be necessary to definitively identify and quantify the metabolites formed in various in vitro systems.

Applications in Specialized Chemical Research and Development

Strategic Utilization in Complex Organic Synthesis as a Versatile Intermediate

Phenylacetic acid derivatives are fundamental building blocks in organic synthesis. The presence of fluoro and nitro groups on the aromatic ring of 2-Fluoro-4-methyl-5-nitrophenylacetic acid significantly influences its reactivity, making it a valuable intermediate. The electron-withdrawing nature of both the fluorine and nitro groups can activate the aromatic ring for certain types of reactions.

Chemists can leverage the functional groups for a variety of transformations:

The carboxylic acid group can be converted into esters, amides, or acid chlorides, serving as a handle to link the molecule to other complex structures.

The nitro group is a versatile functional group that can be reduced to an amine. This resulting aniline derivative, such as 2-Fluoro-4-methyl-5-nitroaniline, is a precursor for creating heterocyclic compounds or for diazotization reactions to introduce other functionalities.

The fluorine atom can enhance the metabolic stability and binding affinity of a final compound, a desirable trait in medicinal chemistry.

Synthesis methods for related substituted phenylacetic acids often involve multi-step processes, including nitration of a substituted benzene ring, followed by reactions to build the acetic acid side chain. For instance, the synthesis of 2,4,5-trifluorophenylacetic acid involves steps like condensation, hydrolysis, decarboxylation, and catalytic hydrogenation, highlighting the complex but versatile nature of these intermediates.

Contributions to Drug Discovery Research and Lead Compound Generation

Fluorinated and nitrated aromatic compounds are prevalent in modern pharmaceuticals. The structural motifs present in this compound suggest its potential as a scaffold or intermediate in drug discovery. The trifluoromethyl group (-CF3), a related fluorinated functional group, is known to improve properties like metabolic stability and binding potency in drug candidates. Similarly, the single fluorine atom in the target molecule can enhance pharmacological properties.

Research on analogous compounds supports this potential. For example, 5-Fluoro-2-nitrophenylacetic acid is utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. Furthermore, derivatives like 5-Phenyl-furan-2-carboxylic acids, which can be synthesized from related fluoronitrophenyl precursors, have shown promise as antimycobacterial agents. These examples underscore the potential for this compound to serve as a starting point for generating novel therapeutic agents.

Table 1: Properties of a Structurally Related Compound Below are the physical and chemical properties for the related compound, 2-Fluoro-5-nitrophenylacetic acid.

PropertyValueSource
CAS Number 195609-18-8
Molecular Weight 199.14 g/mol
Boiling Point 149-150 °C
Melting Point >110 °C
Physical Form Solid

This data is for a related isomer and is provided for illustrative purposes.

Development of Agrochemicals with Enhanced Selectivity and Efficacy

The development of new pesticides and herbicides often relies on intermediates that can be modified to create active compounds with high efficacy and target selectivity. Substituted phenylacetic acids are important in this field. The related compound, 5-Fluoro-2-nitrophenylacetic acid, is noted for its application in agrochemical formulations, contributing to the creation of effective herbicides and pesticides.

The specific substitution pattern of this compound could be leveraged to design novel agrochemicals. The fluorine and nitro groups can influence the molecule's interaction with biological targets in pests or weeds, potentially leading to enhanced potency and selectivity while minimizing environmental impact. The synthesis of haptens from nitrophenylacetic acid structures for immunoassay development also points to their relevance in monitoring agrochemicals like fungicides in food and environmental samples.

Exploration in Biochemical Probes and Material Science Applications

The structural features of this compound also suggest potential applications in the development of biochemical probes and advanced materials. The nitroaromatic group can act as a quencher or be involved in charge-transfer interactions, which are useful properties for designing fluorescent probes.

While direct applications of this specific compound are not documented, the synthesis of fluorinated ester derivatives for structural analysis, such as Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, highlights how these molecules are studied for their unique electronic and conformational properties. Such fundamental understanding is crucial for their eventual integration into materials with specific optical or electronic characteristics.

Design of Diagnostic Reagents and Biosensors

The development of diagnostic reagents and biosensors often requires organic molecules that can be linked to biomolecules or surfaces. The carboxylic acid group of this compound provides a convenient point of attachment. Immunoassays, for example, rely on haptens—small molecules that can elicit an immune response when attached to a larger carrier. The synthesis of haptens for detecting fungicides demonstrates how nitrophenylacetic acid structures can be functionalized for use in diagnostic kits. This suggests a potential role for this compound as a component in the design of new diagnostic tools.

Future Research Directions and Unresolved Challenges in 2 Fluoro 4 Methyl 5 Nitrophenylacetic Acid Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Traditional synthetic methods for nitroaromatic compounds often involve harsh conditions, such as the use of mixed acids (HNO₃/H₂SO₄), which pose significant safety and environmental risks. nih.govsvedbergopen.com Future research must prioritize the development of green and efficient synthetic pathways for 2-Fluoro-4-methyl-5-nitrophenylacetic acid and its analogues.

Flow Chemistry: Continuous-flow microreaction technology offers a safer and more efficient alternative to conventional batch processing for nitration reactions. nih.govsvedbergopen.com This methodology provides superior heat and mass transfer, minimizing the risk of thermal runaway and reducing the formation of by-products. svedbergopen.com A potential continuous-flow process for the synthesis of the target compound could involve the nitration of a 2-fluoro-4-methylphenylacetic acid precursor in a microreactor, offering high selectivity and yield. nih.gov

Biocatalysis: Another promising avenue is the use of biocatalysis. Engineered microorganisms, such as recombinant Escherichia coli, have been successfully used for the high-yield production of phenylacetic acid (PAA) and its derivatives from simple substrates like L-phenylalanine. nih.gov Research could focus on developing a biocatalytic cascade that incorporates fluorination and nitration steps, or utilizes enzymes capable of acting on substituted phenylalanine precursors. For instance, a two-step biocatalytic reaction using recombinant E. coli cells has been shown to be effective for producing phenyllactic acid, a related compound. dntb.gov.ua

The table below compares potential synthetic strategies, highlighting the advantages of modern methods.

Synthesis MethodKey FeaturesAdvantagesChallenges
Traditional Batch Nitration Use of mixed HNO₃/H₂SO₄ in a batch reactor. nih.govWell-established procedures.Poor heat control, safety hazards, environmental pollution, low selectivity. nih.govsvedbergopen.com
Continuous-Flow Nitration Reaction occurs in a microreactor with precise control over parameters. svedbergopen.comEnhanced safety, high yield and selectivity, scalability, reduced waste. nih.govsvedbergopen.comInitial setup cost, potential for channel clogging.
Biocatalysis Use of engineered enzymes or whole cells (e.g., E. coli) to perform specific chemical transformations. nih.govEnvironmentally friendly (mild conditions, aqueous media), high stereoselectivity. dntb.gov.uaEnzyme stability, substrate scope limitations, downstream purification.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the physicochemical properties, bioactivity, and toxicity of molecules like this compound, thereby accelerating research and reducing reliance on expensive and time-consuming experimental work.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are essential for predicting the biological activity and toxicity of nitroaromatic compounds. nih.govmdpi.commdpi.com These models correlate molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) with experimental data. For nitroaromatics, key descriptors often include the lowest unoccupied molecular orbital energy (E-LUMO), which relates to the compound's ability to accept electrons, and the octanol/water partition coefficient (logP), which indicates its hydrophobicity. mdpi.com A future QSAR study on a series of fluoro-nitrophenylacetic acid analogues could elucidate the specific contributions of the fluorine, methyl, and nitro groups to a desired biological endpoint. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netjspae.comjspae.com Docking studies on phenylacetic acid derivatives have been used to investigate their binding modes with targets like Pim kinase and urease enzymes. researchgate.netjspae.comjspae.com For this compound, docking could be employed to screen potential protein targets and to understand how the substituents influence binding affinity and specificity. The results can guide the rational design of more potent and selective analogues. jspae.com

The following table presents hypothetical molecular descriptors for this compound, which would be calculated in a typical computational study to predict its bioactivity and toxicity.

Descriptor ClassDescriptor ExamplePredicted Value/EffectImplication for Bioactivity/Toxicity
Electronic E-LUMO (Lowest Unoccupied Molecular Orbital Energy)LowIncreased electrophilicity, potential for reductive activation and higher toxicity. mdpi.com
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Moderate to HighInfluences membrane permeability and distribution in biological systems. mdpi.com
Topological Molecular Connectivity IndexCompound-specific valueRelates to molecular size and branching, affecting interactions with receptors.
Steric Molar RefractivityCompound-specific valueDescribes molecular volume and polarizability, impacting binding pocket fit.

Comprehensive Biological Target Deconvolution and Pathway Mapping

A significant unresolved challenge is the precise identification of the biological targets and metabolic pathways affected by this compound. The presence of the nitroaromatic moiety is a key indicator of its likely mechanism of action.

Mechanism of Bioactivation: Many nitroaromatic drugs are prodrugs that require reductive bioactivation to exert their cytotoxic effects. nih.govnih.govscielo.brresearchgate.net This process is typically catalyzed by nitroreductase enzymes, which are found in anaerobic bacteria and some human cells, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors. scielo.brmdpi.com The reduction of the nitro group generates highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can covalently bind to and damage cellular macromolecules like DNA and proteins, leading to cell death. nih.govmdpi.com Future research should investigate whether this compound is a substrate for specific nitroreductases and characterize the resulting reactive metabolites.

Pathway Mapping: Once activated, the compound's metabolites can interfere with numerous cellular pathways. The generation of reactive nitrogen and oxygen species can induce oxidative stress and trigger apoptotic pathways. svedbergopen.comresearchgate.net Understanding the full spectrum of these interactions requires a multi-omics approach, integrating genomics, proteomics, and metabolomics to map the cellular response to compound exposure. This would reveal not only the primary targets but also off-target effects and potential mechanisms of resistance.

Exploration of Novel Therapeutic and Industrial Applications

The unique combination of functional groups in this compound opens up possibilities for diverse applications beyond its role as a synthetic intermediate.

Therapeutic Potential:

Anticancer Agents: Phenylacetate and its derivatives have shown anti-proliferative and apoptosis-inducing effects in various cancer cell lines, including prostate and breast cancer. nih.govnih.govsemanticscholar.org The presence of a nitro group can confer selective toxicity toward hypoxic tumor cells, while the fluorine atom can enhance metabolic stability and binding affinity. nih.govnih.gov Studies on related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that compounds containing a nitro moiety exhibit higher cytotoxic effects against cancer cells. nih.govnih.gov Therefore, this compound and its aminated or amidated derivatives are promising candidates for development as novel anticancer agents.

Antimicrobial Agents: The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drugs. nih.gov These compounds are effective against a range of anaerobic bacteria and parasites through reductive activation. nih.govresearchgate.net Future studies could evaluate the activity of this compound against clinically relevant anaerobic pathogens.

Industrial Applications:

Materials Science: Nitrophenylacetic acids have been explored for their use in materials science. For example, [bis-(3-nitro-benzyl)-amino]-(3-nitro-phenyl)-acetic acid has been used as a photocapping group to seal molecules within metal-organic frameworks (MOFs), allowing for their controlled release upon photolysis. rsc.org The specific substitution pattern of this compound could be exploited to create novel functional materials, such as advanced polymers or precursors for fluorinated nanomaterials with unique electronic or optical properties. man.ac.uknih.govresearchgate.net Fluorinated compounds are also used to create materials with high thermal stability and chemical resistance. nih.gov

Addressing Challenges in Structure-Based Research Design Utilizing Fluoro-Nitrophenylacetic Acid Scaffolds

While the fluoro-nitrophenylacetic acid scaffold is promising, its use in rational drug design is accompanied by significant challenges that require careful consideration.

Metabolic Instability and Toxicity: A primary concern for both nitroaromatic and some fluorinated compounds is their metabolic fate and potential for toxicity. lassbio.com.brnih.govacs.org The enzymatic reduction of the nitro group, essential for the bioactivity of many such drugs, can also occur in mammalian cells and gut microbiota, potentially leading to systemic toxicity. researchgate.netresearchgate.net Furthermore, while fluorination often enhances metabolic stability by blocking sites of oxidation, certain monofluorinated alkyl groups can be intrinsically unstable and susceptible to cleavage, releasing fluoride (B91410) ions and forming reactive intermediates. acs.org A critical research direction is to understand the metabolic pathways of this compound to predict and mitigate potential toxic liabilities.

Selectivity and Off-Target Effects: Achieving selectivity for a specific biological target while minimizing off-target interactions is a universal challenge in drug discovery. The reactive intermediates generated from the nitro group reduction can be indiscriminate in their binding to cellular nucleophiles, leading to off-target toxicity. nih.gov Designing molecules that are selectively activated only in the target cells (e.g., hypoxic cancer cells) or that have a high affinity for a single protein target is a key challenge that must be addressed for the therapeutic development of this class of compounds.

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-methyl-5-nitrophenylacetic acid, and how can purity be optimized during synthesis?

Synthesis typically involves sequential functionalization of a fluorinated toluene precursor. Nitration at the 5-position is achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts. The acetic acid moiety is introduced via Friedel-Crafts alkylation or carboxylation of a methyl-substituted intermediate. Purity optimization requires gradient recrystallization (ethanol/water, 3:1 v/v) followed by silica gel chromatography with hexane:ethyl acetate (4:1) to isolate the target compound (>98% purity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹⁹F NMR : Identify fluorine substitution patterns (e.g., δ −110 to −125 ppm for aromatic F) and methyl group splitting .
  • LC-MS/MS : Confirm molecular weight (MW 227.16 g/mol) using negative-ion electrospray ionization (ESI) with a C18 column and 0.1% formic acid mobile phase .
  • IR Spectroscopy : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What chromatographic methods are validated for separating this compound from synthetic byproducts?

Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 µm) at 1.0 mL/min using acetonitrile/water (55:45) with 0.1% trifluoroacetic acid achieves baseline separation. Monitor at 254 nm for nitro-aromatic absorption .

Q. What are the documented solubility profiles of fluorinated phenylacetic acid derivatives?

Analogous compounds (e.g., 3-Fluoro-5-(trifluoromethyl)phenylacetic acid) show moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<1 mg/mL). Solubility in ethanol is ~50 mg/mL at 25°C .

Q. How should researchers handle nitro-substituted fluorinated compounds during exothermic reactions?

Use jacketed reactors with temperature control (±2°C), incremental reagent addition, and in-line FTIR to monitor reaction progression. Quench excess nitrating agents with ice-cold NaHCO₃ .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and LC-MS/MS data for fluorinated aromatic acids?

Discrepancies may arise from solvent adducts in MS or paramagnetic impurities in NMR. Mitigation strategies:

  • MS : Use high-resolution MS (HRMS) with lock-mass calibration (≤3 ppm error) and collision-induced dissociation (CID) to confirm fragmentation patterns .
  • NMR : Employ ¹⁹F-¹H heteronuclear correlation spectroscopy (HETCOR) to assign overlapping signals .

Q. What computational approaches predict the crystalline structure of polyhalogenated phenylacetic acids?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set optimizes molecular geometry. Pair Distribution Function (PDF) analysis of X-ray diffraction data validates intermolecular interactions (e.g., F···H hydrogen bonds) .

Q. How do electron-withdrawing groups (NO₂, F) influence the acidity of the phenylacetic acid core?

The nitro group increases acidity (pKa ~2.5–3.0) via resonance withdrawal, while fluorine exerts an inductive effect. Titrate with 0.1 M NaOH in 80% ethanol to measure pKa shifts ≥0.5 units compared to unsubstituted analogs .

Q. What stability challenges arise for nitro-fluoro aromatic acids under accelerated storage conditions?

Degradation pathways include:

  • Nitro group reduction to amine under high humidity (>70% RH).
  • Decarboxylation at elevated temperatures (>40°C). Monitor via forced degradation studies (40°C/75% RH for 4 weeks) with UPLC-PDA to quantify degradation products .

Q. How can trace-level degradation products be quantified using high-resolution mass spectrometry?

Apply a matrix-matched calibration curve (1–100 ng/mL) with isotopically labeled internal standards (e.g., ¹³C₆-2-Fluoro-4-methyl-5-nitrophenylacetic acid). Use MSE data-independent acquisition (DIA) for untargeted screening of fragments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.